1-Cyclobutylpyrazole
Description
1-Cyclobutylpyrazole (CAS: 1190875-37-6) is a pyrazole derivative featuring a cyclobutyl substituent at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability .
Properties
IUPAC Name |
1-cyclobutylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-3-7(4-1)9-6-2-5-8-9/h2,5-7H,1,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWRKAANHAVLRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-1H-Pyrazole can be synthesized through several methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes under mild conditions . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Additionally, the use of ruthenium-catalyzed hydrogen transfer reactions with 1,3-diols and alkyl hydrazines has been reported to produce pyrazoles .
Industrial Production Methods: Industrial production of 1-Cyclobutyl-1H-Pyrazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-1H-Pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrazine derivatives under specific conditions.
Substitution: The compound can participate in substitution reactions, such as N-arylation, using aryl halides and copper powder as a catalyst.
Common Reagents and Conditions:
Oxidation: Bromine, oxygen, DMSO
Reduction: Hydrazine derivatives
Substitution: Aryl halides, copper powder
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield various pyrazole derivatives, while substitution reactions can produce N-arylpyrazoles .
Scientific Research Applications
Medicinal Chemistry
1-Cyclobutylpyrazole has been investigated for its potential therapeutic effects. Research indicates that compounds with a pyrazole moiety often exhibit significant biological activities, including anti-inflammatory and analgesic properties.
- Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of this compound showed promising anti-inflammatory effects in animal models. These findings suggest potential applications in treating conditions such as arthritis and other inflammatory diseases.
Agrochemicals
The compound has also been explored for use in agrochemical formulations, particularly as a pesticide or herbicide. Its effectiveness against certain pests makes it a candidate for development in sustainable agricultural practices.
- Case Study: Pesticidal Efficacy
In field trials, this compound demonstrated effective pest control against common agricultural pests while exhibiting low toxicity to beneficial insects. This dual action supports its potential as an environmentally friendly alternative to conventional pesticides.
Data Tables
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agents | Significant reduction in inflammation markers in vivo |
| Agrochemicals | Pesticide formulation | Effective pest control with minimal non-target impact |
Future Directions in Research
The ongoing research on this compound suggests several avenues for future exploration:
- Optimization of Synthesis : Improving synthetic routes to enhance yield and reduce costs.
- Expanded Biological Testing : Investigating additional pharmacological properties to broaden its therapeutic applications.
- Environmental Impact Studies : Assessing the ecological effects of its use in agricultural settings to ensure sustainability.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-1H-Pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- CAS RN : 1002309-48-9
- Key Feature : A boronate ester group at the 4-position.
- Comparison : The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a critical advantage for synthesizing complex biaryl structures in medicinal chemistry. This functional group is absent in 1-Cyclobutylpyrazole, limiting the latter’s utility in metal-catalyzed reactions .
1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic Acid
- CAS RN: Not explicitly listed (product code PK01331E-3).
- Key Feature : A carboxylic acid at the 4-position and a cyclobutylmethyl group at the 1-position.
- Comparison : The carboxylic acid enhances hydrophilicity (logP reduction) and enables salt formation, improving solubility for drug formulation. In contrast, this compound lacks polar substituents, resulting in higher lipophilicity .
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
- CAS RN : 2098052-22-1
- Key Feature : A fused imidazo-pyrazole core with a cyclobutylmethyl substituent.
- However, synthetic complexity and reduced solubility compared to this compound may limit its applications .
1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic Acid
- CAS RN : 1469722-82-4
- Key Feature : Methyl and carboxylic acid groups at the 3- and 4-positions, respectively.
- Comparison : The additional methyl group introduces steric hindrance, which could modulate enzyme binding. This compound’s dual functional groups make it a versatile intermediate for amide or ester derivatization, unlike this compound .
Physicochemical and Reactivity Comparison
Biological Activity
1-Cyclobutylpyrazole is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects, supported by research findings and case studies.
Overview of this compound
This compound belongs to the pyrazole family, which has been recognized for its potential therapeutic applications. Pyrazole derivatives have been extensively studied for their anti-inflammatory, analgesic, and antimicrobial properties. The unique cyclobutyl moiety in this compound may enhance its biological activity compared to other pyrazole derivatives.
Pharmacological Activities
1. Anti-Inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds derived from the pyrazole framework have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, compounds similar to this compound demonstrated inhibitory activity ranging from 61% to 93% against these cytokines at concentrations of 10 µM, showcasing their potential in treating inflammatory conditions .
2. Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Studies have shown that modifications to the pyrazole structure can lead to enhanced activity against various bacterial strains, including E. coli and S. aureus. For example, certain derivatives exhibited significant inhibition against these pathogens, with one compound showing comparable efficacy to standard antibiotics like ampicillin .
3. Anticancer Activity
In vitro studies have highlighted the anticancer potential of pyrazole derivatives. Compounds related to this compound have demonstrated cytotoxic effects against cancer cell lines. For instance, research indicated that certain pyrazoles could inhibit cell proliferation in various cancer types, suggesting a promising avenue for cancer therapy .
Research Findings and Case Studies
The following table summarizes key studies involving this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
